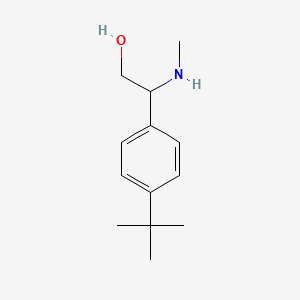
(R)-1,3-decanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,3-decanediol is an organic compound with the molecular formula C10H22O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a ten-carbon chain, with the hydroxyl groups located at the first and third carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is important for its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
®-1,3-decanediol can be synthesized through various methods. One common approach involves the reduction of 1,3-decanedione using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction typically employs hydrogen gas (H2) in the presence of a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, ®-1,3-decanediol can be produced through the catalytic hydrogenation of 1,3-decanedione. This process involves the use of a continuous flow reactor to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to achieve high yield and enantiomeric purity of the desired ®-1,3-decanediol.
化学反応の分析
Types of Reactions
®-1,3-decanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1,3-decanedione or 1,3-decanedioic acid.
Reduction: Decane.
Substitution: 1-chloro-3-decanol or 1-bromo-3-decanol.
科学的研究の応用
®-1,3-decanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of ®-1,3-decanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
類似化合物との比較
®-1,3-decanediol can be compared with other similar compounds, such as:
(S)-1,3-decanediol: The enantiomer of ®-1,3-decanediol, which has a different spatial arrangement of atoms and may exhibit different biological activities.
1,2-decanediol: A diol with hydroxyl groups at the first and second carbon atoms, which may have different chemical properties and reactivity.
1,4-decanediol: A diol with hydroxyl groups at the first and fourth carbon atoms, which may be used in different industrial applications.
The uniqueness of ®-1,3-decanediol lies in its specific chiral configuration, which can impart distinct chemical and biological properties compared to its isomers and other diols.
特性
分子式 |
C10H22O2 |
|---|---|
分子量 |
174.28 g/mol |
IUPAC名 |
(3R)-decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 |
InChIキー |
ANWMPOLHSRXCNH-SNVBAGLBSA-N |
異性体SMILES |
CCCCCCC[C@H](CCO)O |
正規SMILES |
CCCCCCCC(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




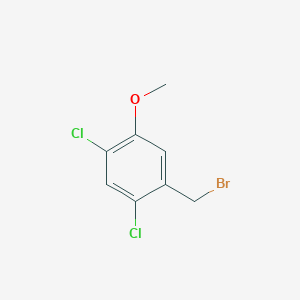
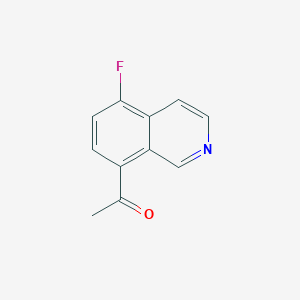
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)

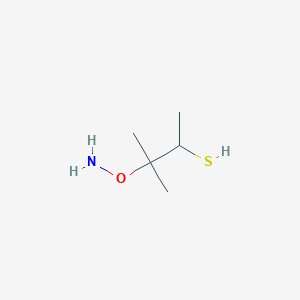
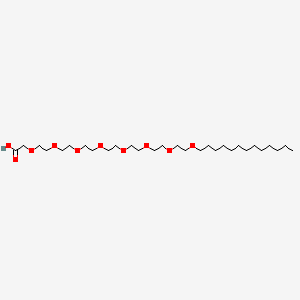
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
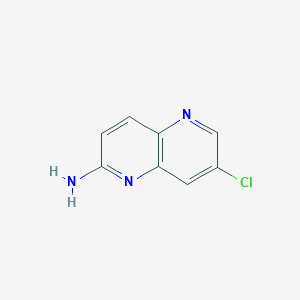
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
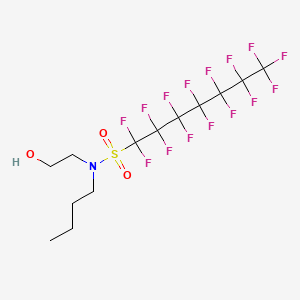
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)
